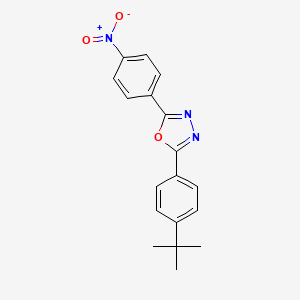
4-fluoro-N-3-isoxazolyl-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
4-fluoro-N-3-isoxazolyl-3-(1-piperidinylsulfonyl)benzamide, also known as FIPI, is a small molecule inhibitor that selectively targets the phospholipase D (PLD) enzyme. PLD is a critical enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Therefore, FIPI has become a valuable tool for studying the role of PLD in various physiological and pathological conditions.
Mechanism of Action
4-fluoro-N-3-isoxazolyl-3-(1-piperidinylsulfonyl)benzamide selectively targets the catalytic region of PLD, inhibiting its activity. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), which is a key signaling molecule involved in various cellular processes. This compound binds to the catalytic site of PLD, preventing the hydrolysis of phosphatidylcholine and the generation of PA. This leads to a decrease in PA levels, which can affect various cellular processes that rely on PA signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. For example, this compound has been shown to inhibit cancer cell migration and invasion by affecting the cytoskeletal organization and the formation of focal adhesions. It has also been shown to affect insulin signaling by reducing glucose uptake and impairing insulin-stimulated Akt phosphorylation. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Advantages and Limitations for Lab Experiments
4-fluoro-N-3-isoxazolyl-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets PLD, making it a valuable tool for studying the specific role of PLD in different cellular processes. It is also readily available and has been optimized for high yield and purity. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not specific to a particular isoform of PLD, making it difficult to differentiate between the different isoforms of PLD. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are several future directions for research on 4-fluoro-N-3-isoxazolyl-3-(1-piperidinylsulfonyl)benzamide and its role in different cellular processes and pathological conditions. For example, future research could focus on developing more specific inhibitors of PLD isoforms to better understand their individual roles in different cellular processes. Additionally, research could investigate the potential therapeutic applications of this compound and other PLD inhibitors in various diseases, such as cancer, neurodegenerative diseases, and infectious diseases. Finally, research could explore the potential use of this compound as a tool for drug discovery and development by identifying new targets for PLD inhibitors.
Scientific Research Applications
4-fluoro-N-3-isoxazolyl-3-(1-piperidinylsulfonyl)benzamide has been extensively used in scientific research to investigate the role of PLD in various cellular processes and pathological conditions. For example, this compound has been used to study the role of PLD in cancer cell migration, invasion, and metastasis. It has also been used to investigate the role of PLD in insulin signaling, neurodegenerative diseases, and infectious diseases. This compound has been shown to have a selective inhibitory effect on PLD, making it a valuable tool for studying the specific role of PLD in different cellular processes.
properties
IUPAC Name |
4-fluoro-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c16-12-5-4-11(15(20)17-14-6-9-23-18-14)10-13(12)24(21,22)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNNBLJVWJWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NOC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-methoxybenzamide](/img/structure/B4403049.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4403058.png)
![4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403068.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4403070.png)


![methyl 3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzoate](/img/structure/B4403088.png)
![2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403091.png)
![2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4403095.png)

![N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4403105.png)
![[3-(2-allyl-6-chlorophenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4403115.png)

